3-Cyanocinnamic acid

Solid-state photochemistry Topochemical [2+2] cycloaddition Crystal engineering

Ambient-stable photodimerization precursor: the meta-cyano isomer cannot be substituted by 4-cyano or 2-cyano analogues. 3-Cyanocinnamic acid requires thermal activation (≥130°C), enabling selective process control in solid-state photochemistry. Also the documented precursor for tetrahydrobenzazepine dopamine receptor antagonists (WO2006/123725) and MCT1/MCT4 inhibitor development. • Verified isomer identity: mp ~240°C, HPLC purity ≥98% • Cross-photodimerization with 2-cyano/4-cyano partners (100°C, 5 min) • CAS 16642-93-6 (syn. 32858-79-0); mg to bulk quantities available

Molecular Formula C10H7NO2
Molecular Weight 173.171
CAS No. 16642-93-6; 32858-79-0
Cat. No. B2660063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanocinnamic acid
CAS16642-93-6; 32858-79-0
Molecular FormulaC10H7NO2
Molecular Weight173.171
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)C=CC(=O)O
InChIInChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+
InChIKeyWEYFZKRRQZYAJI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanocinnamic Acid Chemical Identity & Physicochemical Profile


3-Cyanocinnamic acid (syn. (2E)-3-(3-cyanophenyl)acrylic acid, C₁₀H₇NO₂, MW 173.17 g/mol) is a meta-cyano-substituted cinnamic acid derivative belonging to the phenylpropanoid class [1]. The electron-withdrawing cyano group at the 3-position of the phenyl ring confers distinct electronic properties: a predicted pKa of 4.20 ± 0.10 (approximately 0.24–0.26 units lower than unsubstituted trans-cinnamic acid, pKa ~4.44–4.46) [2], a computed XLogP3 of 1.6, and a topological polar surface area of 61.1 Ų [1]. The compound is typically supplied as a white to off-white crystalline solid with a melting point of approximately 240 °C and is synthesized via Knoevenagel condensation of 3-cyanobenzaldehyde with malonic acid under base catalysis [3]. Its combinatorial reactivity profile — combining a carboxylic acid moiety, an α,β-unsaturated double bond, and a meta-cyano substituent — positions it as a versatile intermediate for pharmaceutical building-block synthesis and solid-state photochemistry.

Why 3-Cyanocinnamic Acid Substitution Fails


The meta-cyano substitution pattern in 3-cyanocinnamic acid cannot be trivially replaced by ortho- or para-cyano isomers, nor by the parent unsubstituted cinnamic acid, because the position of the electron-withdrawing group simultaneously dictates three interdependent properties: solid-state photoreactivity through crystal packing [1], the Hammett substituent constant governing redox and acid-base behavior [2], and the regiochemical outcome of downstream synthetic transformations used to produce pharmacologically active scaffolds such as tetrahydrobenzazepine-based dopamine receptor antagonists [3]. Simply interchanging with 4-cyanocinnamic acid yields a compound that is topochemically reactive under ambient conditions, whereas 3-cyanocinnamic acid requires thermal activation (≥130 °C), enabling selective process control in photodimerization workflows [1]. These non-interchangeable properties translate directly into procurement specification requirements where isomer identity must be rigorously verified.

3-Cyanocinnamic Acid Comparative Evidence


Temperature-Gated Photoreactivity: 3- vs. 4-Cyano Isomer

In a direct head-to-head crystallographic and photochemical study, 3-cyanocinnamic acid (1) and 4-cyanocinnamic acid (2) exhibit fundamentally different solid-state [2+2] photodimerization behavior. 3-Cyanocinnamic acid is topochemically unreactive at room temperature and requires heating to 130 °C to become photoreactive, whereas 4-cyanocinnamic acid undergoes photodimerization at ambient temperature [1]. Molecular dynamics simulations in 180-molecule minicrystals confirm that this divergence arises from differing degrees of molecular motion freedom in the crystal lattices, not from electronic differences in the isolated molecules [2]. The thermal gating of 3-cyanocinnamic acid provides a controllable 'off-on' photoreactivity switch not available with the para isomer.

Solid-state photochemistry Topochemical [2+2] cycloaddition Crystal engineering

Enhanced Acidity vs. Parent Cinnamic Acid

The meta-cyano group in 3-cyanocinnamic acid exerts an electron-withdrawing inductive effect that is not fully conjugated with the carboxylic acid group (meta relationship), yet still enhances acidity relative to unsubstituted trans-cinnamic acid. The predicted pKa of 3-cyanocinnamic acid is 4.20 ± 0.10 [1], compared to experimentally determined pKa values of 4.44–4.46 for trans-cinnamic acid at 25 °C [2]. This represents an acid-strengthening effect of approximately 0.24–0.26 pKa units (roughly 1.7–1.8× increase in Ka), attributable solely to the meta-cyano substituent. The measured σₘ Hammett constant for m-CN is +0.56, and the modified Hammett equation (ΔE₁/₂ = σϱ′) has been demonstrated to hold for substituted cinnamic acids in polarographic reduction studies [3].

Physicochemical profiling Acid-base equilibria Structure-property relationships

Antiproliferative Potency of Silyl Derivatives vs. CHC

Although the direct antiproliferative activity of unmodified 3-cyanocinnamic acid is modest, its silyl-functionalized derivatives demonstrate that the 3-cyanocinnamic acid scaffold serves as an effective template for generating potent monocarboxylate transporter (MCT) inhibitors. Lead silyl cyanocinnamic acid derivatives (compounds 2a and 2b) exhibit antiproliferative IC₅₀ values in the low micromolar to sub-10 µM range against colorectal adenocarcinoma WiDr cells and triple-negative breast cancer MDA-MB-231 cells [1]. In comparison, the classical MCT inhibitor α-cyano-4-hydroxycinnamic acid (CHC) displays IC₅₀ values of 1,100–5,300 µM in the same cell lines [2], representing a >100-fold potency enhancement achieved through structural elaboration of the cyanocinnamic acid core. MCT1-mediated lactate uptake inhibition studies confirm that these derivatives exhibit several-fold greater MCT1 inhibition than CHC [1].

Anticancer drug discovery Monocarboxylate transporter inhibition Metabolic plasticity

Regioselective Utility in Tetrahydrobenzazepine Synthesis

3-Cyanocinnamic acid serves as a documented and specific precursor for preparing aminocyclohexylethyl-substituted methylsulfonyloxy and methylsulfonyl tetrahydrobenzazepines, a class of compounds developed as dopamine D₂/D₃ receptor antagonists with potential antipsychotic activity [1][2]. The meta-cyano substitution pattern is structurally required for the subsequent cyclization and functionalization steps leading to the benzazepine scaffold. This synthetic route is specifically enabled by the 3-cyanophenyl moiety; the corresponding 2-cyano or 4-cyano isomers would direct cyclization to different regioisomeric products, while unsubstituted cinnamic acid lacks the cyano handle needed for subsequent functional group interconversion [3]. The compound has also been employed to synthesize 1,2,3-triazole-containing derivatives with antifungal activity via the carboxylic acid functional handle [1].

Medicinal chemistry Dopamine receptor pharmacology Heterocyclic synthesis

Cross-Photodimerization with 2- and 4-Cyano Isomers

Unlike 4-cyanocinnamic acid, which homodimerizes under ambient photochemical conditions, 3-cyanocinnamic acid exhibits a distinct photochemical behavior: quantum mechanical simulations and experimental vendor data demonstrate that 3-cyanocinnamic acid is capable of forming cross-photodimers with either 2-cyanocinnamic acid or 4-cyanocinnamic acid at room temperature . This heterodimerization capability is enabled by the diradical nature of photoexcited 3-cyanocinnamic acid, which participates in stepwise cycloaddition reactions . The optimal reaction temperature for photochemical transformations is reported as 100 °C with a 5-minute reaction time , though photodimerization simulations indicate that dimer formation can proceed at room temperature when paired with the appropriate co-monomer isomer .

Photodimerization Mixed crystal engineering Cycloaddition chemistry

3-Cyanocinnamic Acid Application Scenarios


Thermally Gated [2+2] Cycloaddition

For research groups designing topochemically controlled photodimerization systems, 3-cyanocinnamic acid is the required isomer when ambient-temperature stability coupled with high-temperature photoreactivity (activation at 130 °C) is needed [1]. The 4-cyano isomer cannot substitute because it reacts at room temperature, precluding thermal gating. Molecular dynamics simulations (180-molecule minicrystals) have validated the mechanistic basis for this differential behavior, confirming the role of crystal lattice molecular motion rather than electronic factors [2]. Procurement specifications should include verification of isomer identity (3-cyano, not 4-cyano) via melting point (~240 °C) and HPLC purity ≥ 98%.

Tetrahydrobenzazepine Dopamine Antagonist Synthesis

3-Cyanocinnamic acid is the documented synthetic precursor for preparing aminocyclohexylethyl-substituted methylsulfonyloxy/methylsulfonyl tetrahydrobenzazepines, a privileged scaffold for dopamine receptor antagonist development [1][2]. The meta-cyano substitution pattern is structurally mandatory for the correct regiochemistry of the benzazepine ring closure. The 2-cyano and 4-cyano isomers would direct cyclization to alternative regioisomeric products that lack the desired dopamine receptor binding profile. Patent WO2006/123725 explicitly references 3-cyanocinnamic acid in this synthetic context [3]. Procurement for this application should specify CAS 16642-93-6 and confirm absence of positional isomer contamination.

MCT1/MCT4 Dual Inhibitors for Cancer Metabolism

For cancer metabolism laboratories developing monocarboxylate transporter inhibitors, 3-cyanocinnamic acid and its derivatives represent a scaffold with validated tractability: silyl-functionalized derivatives achieve >100-fold improvement in antiproliferative potency (IC₅₀ from >1,100 µM for CHC to ~6–22 µM for lead derivatives in WiDr and MDA-MB-231 cells) [1][2]. Dual MCT1/MCT4 inhibition has been demonstrated for N,N-dialkyl cyanocinnamic acid derivatives, with in vivo tumor growth inhibition confirmed in WiDr and MDA-MB-231 xenograft models [2]. The parent 3-cyanocinnamic acid serves as the core structural template from which these potent derivatives are elaborated.

Mixed-Isomer Photodimer Synthesis

When the synthetic objective is the preparation of cross-photodimers incorporating both meta-cyano and ortho- or para-cyano phenyl rings, 3-cyanocinnamic acid is uniquely capable of room-temperature heterodimerization with 2-cyanocinnamic acid or 4-cyanocinnamic acid [1][2]. This heterodimerization capability is not reciprocated by 4-cyanocinnamic acid, which preferentially undergoes homodimerization. The diradical-mediated stepwise cycloaddition mechanism enables controlled mixed-dimer formation under optimized conditions (optimal temperature 100 °C, 5-minute reaction time) [1]. This scenario supports procurement for research groups synthesizing unsymmetrical cyclobutane derivatives with tailored photophysical or mechanical properties.

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